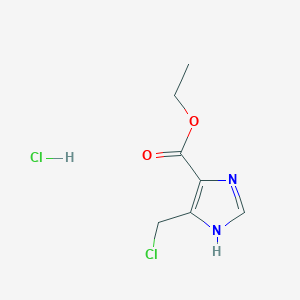![molecular formula C7H8O4 B13011876 (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a bicyclic compound with a unique structure. It contains both a carbocyclic ring and a heterocyclic ring, making it interesting for synthetic and medicinal chemistry. The compound’s systematic name reflects its stereochemistry, where the “1R” and “5R” indicate the absolute configuration of the chiral centers.
Métodos De Preparación
Synthetic Routes::
- One synthetic route involves the cyclization of a suitable precursor, followed by oxidation to introduce the carboxylic acid group.
- Another approach is the chemoenzymatic synthesis, utilizing whole-cell catalysis to resolve an intermediate (2-azabicyclo[2.2.1]hept-5-en-3-one) into its enantiomers. This process yields high optical purity and has been applied in large-scale production .
- Industrial-scale synthesis typically employs efficient and scalable methods to access this compound. Optimization of reaction conditions and purification steps ensures cost-effective production.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting functional groups (e.g., alcohols) to carboxylic acids.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the carboxylic acid moiety.
Ring-opening: The bridged bicyclic ring system can open under specific conditions.
Oxidation: Use reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acid chlorides or anhydrides react with the carboxylic acid group.
Ring-opening: Acidic or basic conditions can promote ring-opening reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigate its potential as a drug scaffold or lead compound.
Biology: Explore its interactions with enzymes, receptors, or cellular pathways.
Industry: Evaluate its use in materials science or as a building block for other compounds.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or affect cellular processes.
Comparación Con Compuestos Similares
- Similar compounds include other bicyclic carboxylic acids or heterocycles. Highlight its distinct features and applications.
Propiedades
Fórmula molecular |
C7H8O4 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4-,5?/m1/s1 |
Clave InChI |
YWHQIVJPIBHBSV-ZZKAVYKESA-N |
SMILES isomérico |
C1[C@@H]2CC([C@@H]1C(=O)O)C(=O)O2 |
SMILES canónico |
C1C2CC(C1C(=O)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


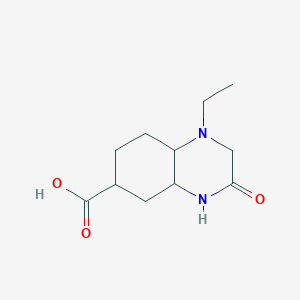

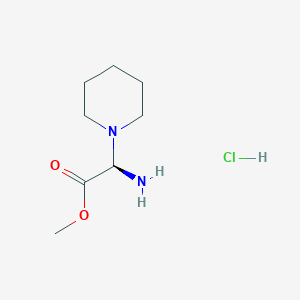
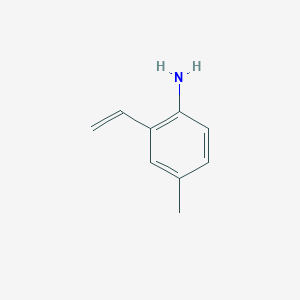
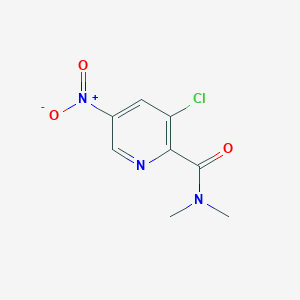

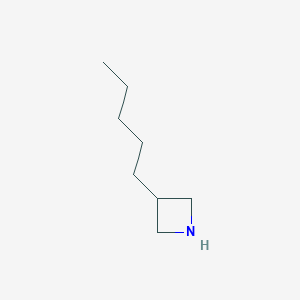
![4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)

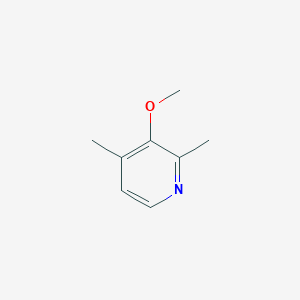
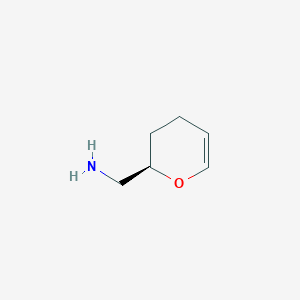
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
